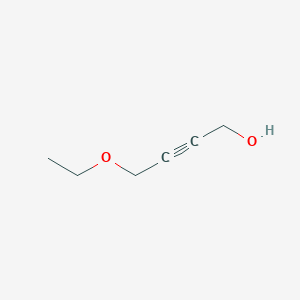
4-Ethoxybut-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxybut-2-yn-1-ol is an organic compound with the molecular formula C6H10O2 It is a member of the propargylic alcohol family, characterized by the presence of both an ethoxy group and a hydroxyl group attached to a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxybut-2-yn-1-ol can be synthesized through several methods. One common approach involves the alkynylation of carbonyl compounds. For instance, the reaction of ethyl propiolate with formaldehyde in the presence of a base like potassium tert-butoxide can yield this compound . Another method involves the reaction of 2-butyn-1-ol with ethyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkynylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybut-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
4-Ethoxybut-2-yn-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethoxybut-2-yn-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. Its unique structure allows it to participate in a range of chemical reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Butyn-1-ol: Similar in structure but lacks the ethoxy group.
2-Butyne-1-ol: Another related compound with a similar backbone but different functional groups.
Uniqueness: 4-Ethoxybut-2-yn-1-ol is unique due to the presence of both an ethoxy group and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and various applications .
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-ethoxybut-2-yn-1-ol |
InChI |
InChI=1S/C6H10O2/c1-2-8-6-4-3-5-7/h7H,2,5-6H2,1H3 |
InChI Key |
PWZYOFDZTNCAHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC#CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














